Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester
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Overview
Description
Methyl 3-(trifluoromethyl)-4-vinylbenzoate is an organic compound that features a trifluoromethyl group, a vinyl group, and a benzoate ester. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethyl)-4-vinylbenzoate typically involves the introduction of the trifluoromethyl group and the vinyl group onto a benzoate ester. One common method is the radical trifluoromethylation of a suitable precursor, followed by vinylation. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 3-(trifluoromethyl)-4-vinylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity through the trifluoromethyl group.
Mechanism of Action
The mechanism by which Methyl 3-(trifluoromethyl)-4-vinylbenzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes. Additionally, the vinyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Methyl 3-(trifluoromethyl)-4-vinylbenzoate is unique due to the combination of the trifluoromethyl group and the vinyl group on a benzoate ester. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester (CAS No. 261952-01-6) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group and a vinyl substituent, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including antimicrobial , antifungal , and antioxidant effects. The presence of the trifluoromethyl group is particularly significant in enhancing these activities.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that compounds with trifluoromethyl substitutions showed enhanced activity against several bacterial strains. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/ml against Candida species .
Case Studies
- Antifungal Activity :
- A study conducted on the antifungal potential of salicylanilide esters with 4-(trifluoromethyl)benzoic acid revealed that while the parent acid was inactive, certain derivatives displayed promising antifungal activity against filamentous fungi and yeasts. The MIC values varied significantly depending on the structural modifications .
- Structure-Activity Relationship :
- The SAR analysis indicated that the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency of benzoic acid derivatives against microbial strains. Compounds with additional hydroxyl or methoxy groups also showed improved binding affinity in molecular docking studies .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
Compound Name | MIC (µg/ml) | Target Organism |
---|---|---|
Methyl 4-(trifluoromethyl)benzoate | 62.5 | Candida albicans |
Methyl 3-(trifluoromethyl)benzoate | 125 | Candida glabrata |
Salicylanilide derivative | 0.49 | Aspergillus niger |
Benzoic acid (parent compound) | >1000 | All tested strains |
Table 2: Structure-Activity Relationships
Modification Type | Effect on Activity |
---|---|
Trifluoromethyl group | Increased potency |
Hydroxyl substitution | Enhanced solubility |
Vinyl group presence | Improved interaction with targets |
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 4-ethenyl-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h3-6H,1H2,2H3 |
InChI Key |
SRRPJATZUCQZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F |
Origin of Product |
United States |
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